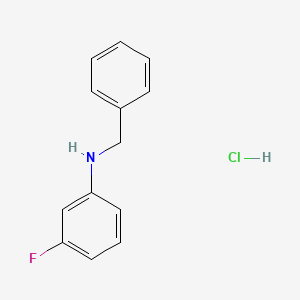

N-Benzyl-3-fluoroaniline hydrochloride

Description

N-Benzyl-3-fluoroaniline hydrochloride is a fluorinated aromatic amine derivative synthesized via a copper-catalyzed coupling reaction. The free base form, N-Benzyl-3-fluoroaniline (3ga), is prepared using 3-bromofluorobenzene, benzylamine, Cu(OTf)₂, dipivaloylmethane, D-glucose, and NaOt-Bu in aqueous TPGS-750-M, yielding an orange oil with a 64% efficiency after column chromatography . The hydrochloride salt is likely formed by treating the free base with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

Structurally, the compound features a benzyl group attached to the amine nitrogen and a fluorine atom at the meta position (C3) of the aniline ring. The hydrochloride salt increases polarity, making it more soluble in polar solvents compared to the free base.

Properties

IUPAC Name |

N-benzyl-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGOAWRNMHGAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-3-fluoroaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-3-fluoroaniline hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

N-Benzyl-3-fluoroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3-fluoroaniline hydrochloride involves its interaction with various molecular targets. The benzyl group and fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Groups :

- The target compound’s amine hydrochloride group enhances solubility in aqueous media, unlike the acyl chloride (reactive toward nucleophiles) or nitroaniline (electron-withdrawing nitro group reduces basicity) .

- The benzyl group in N-Benzyl-3-fluoroaniline HCl contributes to increased lipophilicity compared to methyl or nitro substituents in the analogs.

Substituent Effects :

- Fluorine at C3 (meta) in the target compound vs. C2 (ortho) in the nitroaniline alters electronic distribution, impacting reactivity.

- The nitro group in 2-Fluoro-3-methyl-6-nitroaniline makes it prone to reduction reactions, unlike the stable benzyl-fluorine system in the target compound .

Reactivity and Stability

- N-Benzyl-3-fluoroaniline HCl: The hydrochloride salt improves stability against oxidation and moisture. The benzyl group may undergo hydrogenolysis under catalytic conditions.

- 3-Fluoro-4-methylbenzoyl chloride : Highly reactive toward nucleophiles (e.g., alcohols, amines) due to the acyl chloride group; moisture-sensitive .

- 2-Fluoro-3-methyl-6-nitroaniline : Nitro group confers sensitivity to light/heat; may be reduced to an amine derivative under acidic or catalytic conditions .

Analytical Considerations

While and focus on RP-HPLC validation for amitriptyline hydrochloride and gabapentin , similar chromatographic methods could theoretically analyze N-Benzyl-3-fluoroaniline HCl. However, the nitroaniline and benzoyl chloride analogs would require distinct detection strategies (e.g., UV-Vis for nitro groups, derivatization for acyl chlorides).

Biological Activity

N-Benzyl-3-fluoroaniline hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies, providing a comprehensive overview of its impact in various fields.

Chemical Structure and Properties

N-Benzyl-3-fluoroaniline hydrochloride has the molecular formula and a molecular weight of approximately 237.7 g/mol. The presence of the fluorine atom at the meta position relative to the amino group imparts unique chemical properties that enhance its biological activity. Its structure can be represented as follows:

Biological Activity

Research indicates that N-benzyl-3-fluoroaniline hydrochloride exhibits a variety of biological activities, particularly in the areas of antimicrobial and anticancer effects. Compounds with similar structures often demonstrate significant interactions with biological systems, influencing enzyme activity and cellular processes.

Key Biological Activities:

- Antimicrobial Activity: Studies have shown that fluoroanilines can inhibit bacterial growth by interfering with protein synthesis and cell wall formation.

- Anticancer Potential: Some derivatives are reported to exhibit cytotoxic effects against various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Synthesis

The synthesis of N-benzyl-3-fluoroaniline hydrochloride typically involves several steps, including the reaction between benzylamine and 3-fluoronitrobenzene, followed by reduction to yield the final product. The general synthetic route is as follows:

- Starting Materials: Benzylamine and 3-fluoronitrobenzene.

- Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol.

- Reduction Step: The nitro group is reduced to an amine using reducing agents like palladium on carbon (Pd/C) in hydrogen atmosphere.

- Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Case Studies

Several studies have investigated the biological effects of N-benzyl-3-fluoroaniline hydrochloride:

- Antimicrobial Study: A study assessed the efficacy of various fluoroaniline derivatives against Staphylococcus aureus and Escherichia coli. N-benzyl-3-fluoroaniline showed promising results, with a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics .

- Cytotoxicity Assay: In vitro assays on human breast cancer cell lines demonstrated that N-benzyl-3-fluoroaniline induced significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.